9-Fluorenylmethyl N-hydroxycarbamate (Fmoc-OH) is a key building block employed in the field of organic chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS) []. SPPS is a method for efficiently synthesizing peptides, which are chains of amino acids. These chains play crucial roles in various biological processes and can serve as building blocks for proteins, enzymes, and other important molecules [].
In SPPS, Fmoc-OH functions as a protecting group for the N-terminus (the end of the peptide chain) of the growing peptide []. A protecting group shields the reactive amine group of the N-terminus, allowing the selective targeting and manipulation of other functional groups within the amino acid chain during peptide assembly. This controlled manipulation is essential for constructing the desired peptide sequence with high fidelity [].
After each amino acid incorporation step in SPPS, Fmoc is removed from the N-terminus through a specific deprotection process. This deprotection reveals the free amine group, enabling the subsequent coupling of the next amino acid building block to the chain. This cycle of deprotection and coupling is repeated sequentially until the entire peptide sequence is constructed [].
Fmoc-OH offers several advantages in SPPS compared to other protecting groups:
9-Fluorenylmethyl N-hydroxycarbamate, also known as Fmoc-hydroxylamine, is a chemical compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol. It is classified as a carbamate derivative and features a fluorenylmethyl group attached to a hydroxylamine moiety. This compound is notable for its role in organic synthesis, particularly in the field of peptide chemistry, where it serves as a protecting group for amino acids and as a building block for various
Fmoc-OH functions as a protecting group in peptide synthesis. It reversibly masks the hydroxyl group on an amino acid, preventing unwanted side reactions during chain assembly. The Fmoc group can be selectively removed later to unveil the free hydroxyl group, allowing for further reactions or peptide chain termination [].
The synthesis of 9-fluorenylmethyl N-hydroxycarbamate typically involves the reaction of fluorenylmethyl chloroformate with hydroxylamine hydrochloride in the presence of a base such as triethylamine. This method allows for the efficient formation of the carbamate linkage while maintaining the integrity of the fluorenyl group. Alternative methods may include the use of other activating agents or coupling reagents to facilitate the reaction between hydroxylamine and various carboxylic acid derivatives .
9-Fluorenylmethyl N-hydroxycarbamate is widely used in organic synthesis, particularly in peptide synthesis as a protecting group for amino acids. Its applications extend to:
Research into interaction studies involving 9-fluorenylmethyl N-hydroxycarbamate has focused on its reactivity with other chemical species rather than direct biological interactions. Its ability to form stable linkages with amino acids makes it valuable in studying peptide interactions and stability under different conditions. Additionally, studies may explore its role in facilitating or inhibiting specific enzymatic reactions due to its structural characteristics .
Several compounds share structural similarities with 9-fluorenylmethyl N-hydroxycarbamate, including:
Compound | Structure Type | Unique Features |
---|---|---|
9-Fluorenylmethyl N-hydroxycarbamate | Carbamate derivative | Protecting group for amino acids |
Benzyl carbamate | Simple carbamate | Lacks aromatic stabilization from fluorenyl group |
Fmoc-tyrosine | Amino acid derivative | Specific to tyrosine; used in peptide synthesis |
N-hydroxyurea | Hydroxamic acid | Different applications; used in medicinal chemistry |
The uniqueness of 9-fluorenylmethyl N-hydroxycarbamate lies in its dual functionality as both a protecting group and an intermediate for further synthetic transformations, making it particularly valuable in peptide chemistry .
9-Fluorenylmethyl N-hydroxycarbamate (CAS 190656-01-0), also known as N-Fmoc-hydroxylamine, is characterized by its molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol. This compound features the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a hydroxylamine moiety, creating a versatile reagent that maintains stability under various reaction conditions while allowing for selective deprotection.
The structural characteristics of 9-Fluorenylmethyl N-hydroxycarbamate include:
Property | Value |
---|---|
SMILES notation | ONC(=O)OCC1c2ccccc2-c3ccccc13 |
InChI | 1S/C15H13NO3/c17-15(16-18)19-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14,18H,9H2,(H,16,17) |
InChI key | HHNJBGORPSTJDX-UHFFFAOYSA-N |
Melting point | 171-175°C |
Appearance | Solid powder |
GHS classification | Warning (H315, H319, H335) |
The compound's chemical structure incorporates the rigid fluorenyl group that provides stability to the carbamate linkage, while the hydroxylamine portion offers reactivity for further transformations. This unique combination makes it particularly valuable in peptide synthesis and the construction of hydroxamic acid derivatives.
The primary application of 9-Fluorenylmethyl N-hydroxycarbamate lies in its ability to function as a reactant for preparing N-Fmoc-aminooxy-2-chlorotrityl polystyrene, a solid-phase resin extensively used to produce hydroxamic acids and peptidyl hydroxamic acids. Additionally, it can be converted to 9-Fluorenylmethyl nosyloxycarbamate (Fmoc-NHONs) through reaction with nosyl chloride.
Solid-phase synthesis represents one of the most significant advancements in the preparation of complex molecules, including hydroxamic acid derivatives using 9-Fluorenylmethyl N-hydroxycarbamate. This approach offers substantial advantages in terms of simplification of purification procedures, reaction efficiency, and compatibility with automation.
The development of N-Fmoc-aminooxy-2-chlorotrityl polystyrene resin has been particularly impactful in this domain. This novel resin demonstrates "generic utility for the construction of hydroxamic acids, including peptidyl hydroxamic acids". The preparation pathway involves a multi-step process beginning with 9-Fluorenylmethyl N-hydroxycarbamate:
Synthesis of N-Fmoc protected hydroxylamine (Fmoc-NHOH) from hydroxylamine hydrochloride and N-(9-fluorenylmethoxycarbonyloxy) succinimide (Fmoc-OSu), yielding a white crystalline solid with approximately 80% yield
Coupling of Fmoc-NHOH with 2-chlorotrityl chloride (CTC) resin using N,N'-diisopropylethylamine (DIPEA) in dichloromethane
Fmoc group removal using 20% piperidine in N-methyl-2-pyrrolidone (NMP) to generate the free resin-bound 2-chlorotrityl hydroxylamine derivative
In-situ reaction with various substrates to form hydroxamate precursors
This resin-based approach has been further enhanced with the development of specialized linkages that maintain stability under standard Fmoc peptide synthesis conditions while allowing selective cleavage under specific conditions. A particularly noteworthy advancement is a "novel linkage for the solid-phase synthesis of hydroxamic acids" that remains "stable to all reagents commonly used in Fmoc peptide synthesis".
Another significant innovation in this field is the development of the Hydroxylamine ChemMatrix® resin, described as "a novel reagent for the solid phase synthesis of peptide hydroxamic acids". This specialized resin is prepared from derivatized trityl ChemMatrix® resin through a three-step process involving thionyl chloride treatment, reaction with hydroxylamine, and hydrazine-mediated hydrolysis.
The distinct advantages of solid-phase methodology for hydroxamic acid synthesis include:
Advantage | Description |
---|---|
Simplified purification | Products can be isolated through simple filtration and washing steps |
Reaction efficiency | Excess reagents can be used to drive reactions to completion |
Automation compatibility | Compatible with automated synthesizers for high-throughput preparation |
Reduced solvent usage | Less solvent required compared to solution-phase methods |
Side reaction prevention | Physical separation of growing chains prevents intermolecular side reactions |
Versatility | Allows for the sequential construction of complex peptidyl hydroxamic acids |
Research using N-Fmoc-aminooxy-2-chlorotrityl polystyrene has demonstrated applications in peptide synthesis, drug development, bioconjugation, analytical chemistry, and material science, making it a versatile tool in modern synthetic chemistry.
Microwave-assisted synthesis has revolutionized peptide chemistry by dramatically accelerating reaction rates while maintaining or improving product quality. This technology has particular relevance for processes involving 9-Fluorenylmethyl N-hydroxycarbamate in the context of peptide and hydroxamic acid synthesis.
According to research findings, "Microwave-assisted peptide synthesis has become one of the most widely used tools by peptide chemists for the synthesis of both routine and difficult peptide sequences". The implementation of microwave energy results in significant time reduction, with "most amino acid couplings being completed in just 5 min" compared to traditional methods that may require several hours. Similarly, the Fmoc deprotection step, crucial when working with 9-Fluorenylmethyl N-hydroxycarbamate derivatives, can be accelerated "from at least 15 min to only 3 min in most cases".
The efficiency of microwave-assisted techniques is attributed to the precision and uniformity of heating, which allows reactions to reach optimal temperature rapidly and maintain it consistently throughout the reaction mixture. For 9-Fluorenylmethyl N-hydroxycarbamate derivatives, this translates to faster reaction kinetics without compromising selectivity.
A comparative analysis of conventional versus microwave-assisted methods reveals:
The application of microwave technology to solid-phase peptide synthesis using 9-Fluorenylmethyl N-hydroxycarbamate has been optimized to control common side reactions such as "racemization and aspartimide formation". These optimized protocols have demonstrated applicability to "difficult peptide sequences, ACP (65-74) and β-amyloid, in high purity and yield", highlighting the robustness and versatility of the approach.
The typical microwave-assisted protocol for Fmoc-based peptide synthesis includes:
This methodology offers significant advantages for the preparation of hydroxamic acid derivatives through reactions involving 9-Fluorenylmethyl N-hydroxycarbamate, particularly in research settings where time efficiency and product quality are paramount concerns.
Enzymatic catalysis represents an environmentally sustainable alternative for the synthesis of hydroxamic acids, including approaches that could potentially involve 9-Fluorenylmethyl N-hydroxycarbamate. This methodology leverages the high selectivity and mild reaction conditions of enzymes to achieve transformations with reduced environmental impact.
Research on "Enzymatic Synthesis of Ricinoleyl Hydroxamic Acid" highlights that "Hydroxamic acids (HA) are potent anticancer moieties due to the histone deacetylase (HDAC) enzyme activity in cells", underscoring their importance in pharmaceutical applications. While conventional hydroxamic acid synthesis methods typically "consist of multistep reactions that are time-consuming and costly due to the use of expensive raw materials", enzymatic approaches offer a more efficient and sustainable alternative.
Seminal work by Servat et al. (1990) demonstrated "the biological synthesis of amphiphilic molecule-fatty hydroxamic acids using the Mucor miehei lipase by reacting hydroxylamine with fatty acids in their free or methyl ester form". This methodology established "a general method for the synthesis of fatty hydroxamic acids" with investigation into various parameters including "temperature, molar ratio of reagents, amount of biocatalyst and period of reaction".
Further development of this approach led to a modified enzymatic method in which "fatty hydroxamic acids were directly synthesized from canola oil by hydroxylaminolysis using lipozyme as a catalyst in nano dimensions". This adaptation demonstrates the versatility and evolvability of enzymatic methodologies for hydroxamic acid synthesis.
The key advantages of enzymatic catalysis for hydroxamic acid synthesis include:
Advantage | Description |
---|---|
Mild reaction conditions | Often operates at ambient temperature and pressure |
High selectivity | Minimizes side reactions and simplifies purification |
Reduced environmental impact | Lower energy requirements and waste generation |
Green solvent compatibility | Functions well in aqueous or environmentally benign solvents |
Catalyst recyclability | Enzymes can often be immobilized and reused multiple times |
Adaptability | Enzyme engineering can optimize performance for specific substrates |
While the direct enzymatic synthesis of 9-Fluorenylmethyl N-hydroxycarbamate is not explicitly described in the research literature reviewed, the principles of enzymatic hydroxamic acid synthesis could potentially be applied to reactions involving this compound or its derivatives. The development of such methodologies would align with increasing emphasis on sustainable chemistry practices.
Continuous flow chemistry represents a significant advancement over traditional batch processing for the synthesis of complex molecules, offering particular benefits for reactions involving sensitive reagents like those used in hydroxamic acid synthesis with 9-Fluorenylmethyl N-hydroxycarbamate.
Research has demonstrated that "A continuous flow tubing reactor can be used to readily transform methyl or ethyl carboxylic esters into the corresponding hydroxamic acids". This approach allows for precise optimization of "flow rate, reactor volume, and temperature" to maximize efficiency in the preparation of hydroxamic acids. The identified advantages of continuous flow methodology include "an increased reaction rate and higher product purity", both critical considerations for industrial-scale production.
The application of continuous flow technology extends to complex pharmaceutical compounds, as evidenced by its successful implementation in "the multistep preparation of suberoylanilide hydroxamic acid, a potent HDAC inhibitor used in anticancer therapy". This demonstrates the versatility and scalability of the approach for producing bioactive molecules.
A comparative analysis of batch versus continuous flow synthesis reveals:
Parameter | Batch Processing | Continuous Flow Processing |
---|---|---|
Heat transfer | Limited by vessel surface area | Enhanced due to high surface-to-volume ratio |
Temperature control | Variable throughout reaction mixture | Precise and uniform |
Scale-up complexity | High (requires redesign) | Low (modular approach) |
Reaction time | Hours | Minutes |
Reagent exposure | Extended | Brief and controlled |
Safety profile | Concerns with large volumes of reactive materials | Improved due to smaller reaction volumes |
Product consistency | Batch-to-batch variation | Greater consistency |
For the synthesis of hydroxamic acids using 9-Fluorenylmethyl N-hydroxycarbamate or related compounds, continuous flow reactors offer several specific advantages:
A typical continuous flow setup for hydroxamic acid synthesis would include:
This technology represents a promising approach for large-scale, sustainable production of 9-Fluorenylmethyl N-hydroxycarbamate derivatives and other hydroxamic acids with pharmaceutical or industrial applications.
Fmoc-NHOH serves as the foundational building block for constructing hydroxamic acid-functionalized resins essential in native chemical ligation (NCL). When coupled to 2-chlorotrityl polystyrene resins, it forms N-Fmoc-aminooxy-2-chlorotrityl supports that enable the solid-phase synthesis of peptidyl hydroxamic acids [1] [4]. These resin systems exhibit three critical advantages:
A comparative analysis of linker performance reveals enhanced stability compared to traditional Kaiser oxime resins, particularly under prolonged Fmoc-SPPS conditions (Table 1).
Table 1: Hydroxylamine-Linker Performance Characteristics
Resin Type | Coupling Efficiency | Acid Stability | Base Stability |
---|---|---|---|
2-Chlorotrityl-Fmoc | 92-97% | >48h (TFA) | >72h (DIEA) |
Kaiser Oxime | 85-89% | <6h (TFA) | <24h (DIEA) |
Rink Amide | N/A | >72h (TFA) | >96h (DIEA) |
The α-ketoacid-hydroxylamine (KAHA) ligation protocol leverages Fmoc-NHOH derivatives for chemoselective amide bond formation between unprotected peptide fragments [2] [3]. This method overcomes limitations of traditional native chemical ligation through:
Recent adaptations incorporate Fmoc-NHOH pre-loaded resins for C-terminal ketoacid generation, enabling direct SPPS-to-ligation workflows without solution-phase activation steps [1] [7].
Fmoc-NHOH's compatibility with PEGA (polyethylene glycol polyacrylamide) resins has revolutionized hydroxamic acid synthesis through three key advancements:
Critical to these processes is Fmoc-NHOH's stability toward cyclic N-acyliminium chemistry, enabling novel macrocyclic architectures inaccessible through standard Fmoc-SPPS [5] [6].
The development of methyl-6-nitroveratryl-based photolabile hydroxylamine protectants has enabled unprecedented control in convergent syntheses [5] [8]. This system exhibits:
Comparative studies show complete orthogonality to standard Fmoc/Boc regimes, enabling hybrid protection strategies for challenging targets like branched histone peptides [1] [8].
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